HNa
Sodium hydride
CAS No.: 7646-69-7
Cat. No.: VC20860155
Molecular Formula: NaH
HNa
Molecular Weight: 23.9977 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7646-69-7 |
---|---|
Molecular Formula | NaH HNa |
Molecular Weight | 23.9977 g/mol |
IUPAC Name | sodium;hydride |
Standard InChI | InChI=1S/Na.H/q+1;-1 |
Standard InChI Key | BZKBCQXYZZXSCO-UHFFFAOYSA-N |
Isomeric SMILES | [H-].[Na+] |
SMILES | [H-].[Na+] |
Canonical SMILES | [H-].[Na+] |
Boiling Point | Very high. (USCG, 1999) |
Colorform | MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR |
Flash Point | Not Applicable. Oil is flammable. (USCG, 1999) |
Melting Point | DECOMP AT 800 °C |
Introduction
Physical and Chemical Properties
Sodium hydride exhibits distinctive physical and chemical properties that define its behavior and applications. These properties are summarized in the following table:
Structural Characteristics
Sodium hydride possesses an octahedral crystal structure similar to sodium chloride (NaCl), with each sodium ion surrounded by six hydride ions . The compound exists as an ionic crystal where hydrogen is present as a negative monovalent ion (H-) . This unusual ionic state of hydrogen contributes significantly to sodium hydride's chemical reactivity.
Production Methods
The primary industrial method for producing sodium hydride involves the direct reaction between sodium metal and hydrogen gas:
This straightforward synthesis can be conducted through several techniques that facilitate complete and rapid reaction. The process typically requires controlled conditions to ensure safety and product purity.
Laboratory Preparation
In laboratory settings, sodium hydride can be prepared by passing hydrogen gas over heated sodium metal under controlled conditions. The resulting product may then be dispersed in mineral oil for safer handling .
Chemical Reactions
Sodium hydride participates in numerous chemical reactions, showcasing its dual role as both a strong base and a source of hydride ions. This dual functionality makes it particularly valuable in organic synthesis.
Base-Mediated Reactions
As a powerful base, sodium hydride readily deprotonates a wide range of compounds including alcohols, phenols, amides, ketones, and esters, activating them for nucleophilic substitution reactions . These deprotonation reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile .
For example, alcohols react with sodium hydride to produce alkoxide ions:
CH₃CH₂OH + NaH → CH₃CH₂O⁻Na⁺ + H₂
Similarly, with methanol:
Hydride Transfer Reactions
Beyond its role as a base, sodium hydride can act as a hydride donor in various reduction reactions. This dual ability as both a base and hydride source can sometimes lead to unexpected side reactions, particularly in the presence of electrophiles such as benzyl bromide when using solvents like DMF or acetonitrile .
Synthesis of Sodium Borohydride
Sodium hydride plays a crucial role in the synthesis of sodium borohydride (NaBH₄), an important reducing agent in organic chemistry. The process involves the reaction of finely dispersed solid sodium hydride with trimethyl borate in inert mineral oil :
NaH (s) + B(OCH₃)₃ (l) → NaBH(OCH₃)₃ (l)
This reaction proceeds through several intermediate steps to eventually form sodium borohydride:
4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃
Research has shown that this reaction can achieve yields exceeding 90% under optimized conditions, particularly at temperatures around 260°C with extended reaction times .
Applications and Uses
Despite its hazardous nature, sodium hydride finds extensive applications in various chemical processes due to its strong basicity and reducing properties.
Organic Synthesis
Sodium hydride serves as a powerful deprotonating and reducing agent in numerous organic reactions . It is particularly valuable for:
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Activation of nucleophiles in substitution reactions
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Formation of carbon-carbon bonds
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Preparation of alkoxides and other deprotonated intermediates
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Synthesis of pharmaceuticals and fine chemicals
Its strong basicity makes it especially useful for deprotonating relatively weak acids such as alcohols, thiols, and certain carbon acids, enabling subsequent reaction with electrophiles .
Inorganic Synthesis
Sodium hydride participates in various inorganic reactions, including the preparation of complex metal hydrides and other specialty chemicals . For instance, it serves as a key reactant in the industrial synthesis of sodium borohydride (NaBH₄), an important reducing agent .
Research Developments
Recent research on sodium hydride has focused on three key areas: understanding reaction mechanisms, improving safety, and exploring new applications.
Reaction Mechanism Studies
Investigations into the reaction mechanisms of sodium hydride have provided valuable insights into its dual functionality as both a base and hydride source. Studies have revealed how this dual role can lead to complications in certain solvent systems, particularly with DMF and acetonitrile, where unexpected side reactions can occur .
Research into the synthesis of sodium borohydride has employed mathematical modeling based on plausible reaction mechanisms to optimize the process. These models account for the surface reactions between sodium hydride and trimethyl borate, tracking the formation of intermediate products such as sodium trimethoxy borohydride .
Novel Applications
Ongoing research explores new applications for sodium hydride, particularly in areas such as hydrogen storage for renewable energy systems . Its potential role in fuel cell technologies continues to attract interest, though challenges remain in developing safe, efficient, and reversible hydrogen storage systems.
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